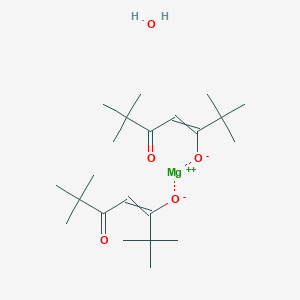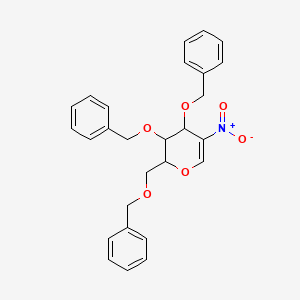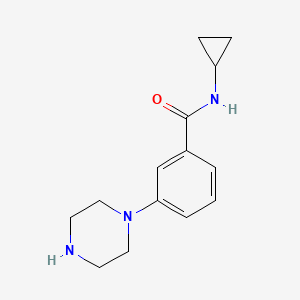![molecular formula C20H27N3O4S B14799505 Ethyl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14799505.png)
Ethyl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a complex organic compound with a unique structure that combines several functional groups, including an ester, amide, and thioamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine core, which can be achieved through the reaction of ethylenediamine with a suitable carbonyl compound.
Introduction of the Thioamide Group: The thioamide group is introduced by reacting the piperazine derivative with a thioamide reagent under appropriate conditions.
Attachment of the Benzoyl Group: The benzoyl group is attached to the piperazine core through an amide bond formation, typically using a benzoyl chloride derivative.
Esterification: The final step involves the esterification of the compound to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of ethyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Ethyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl (1-{[(4-tert-butylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can be compared with other similar compounds, such as:
Ethyl (4-tert-butylbenzoyl)aminoacetate: This compound lacks the thioamide and piperazine groups, making it less complex and potentially less versatile in its applications.
Ethyl 4-((4-tert-butylbenzoyl)amino)benzoate: This compound has a similar benzoyl group but differs in the overall structure and functional groups, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C20H27N3O4S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
ethyl 2-[1-[(4-tert-butylbenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C20H27N3O4S/c1-5-27-16(24)12-15-18(26)21-10-11-23(15)19(28)22-17(25)13-6-8-14(9-7-13)20(2,3)4/h6-9,15H,5,10-12H2,1-4H3,(H,21,26)(H,22,25,28) |
Clé InChI |
LAVJBSPKRHXLSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)
![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)




![2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14799469.png)


![Tert-butyl 2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoate](/img/structure/B14799486.png)


